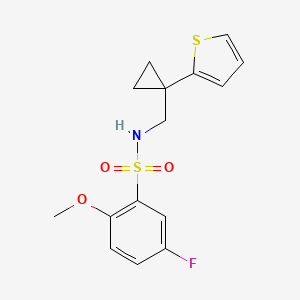

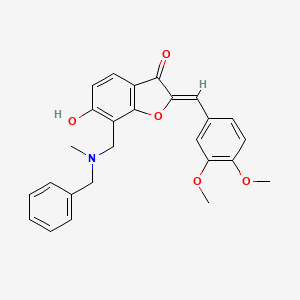

5-fluoro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Molecular Structure Analysis

Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 Inhibition

Compounds containing the benzenesulfonamide moiety have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Research has shown that fluorine substitution on the benzenesulfonamide moiety, coupled with electron-donating groups, can yield compounds with potent COX-2 inhibitory activity. These findings are significant for developing new anti-inflammatory drugs with improved selectivity and potency (Pal et al., 2003).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized for potential use in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Anticancer Activity

Several benzenesulfonamide derivatives have been synthesized and tested for their anticancer activities. Compounds with specific substitutions on the benzenesulfonamide scaffold have shown potential as carbonic anhydrase inhibitors and exhibited interesting cytotoxic activities against various cancer cell lines. This research is crucial for developing novel anticancer agents with targeted action mechanisms (Gul et al., 2016).

Fluorination Chemistry

The development of novel electrophilic fluorinating reagents based on the benzenesulfonamide framework has been reported. These reagents facilitate the enantioselective fluorination of silylenol ethers, improving the enantioselectivity of the products. Such advancements in fluorination chemistry are valuable for synthesizing enantiomerically enriched compounds (Yasui et al., 2011).

Crystallographic Studies

Crystallographic analyses of compounds with benzenesulfonamide moieties have provided insights into their molecular structures, facilitating the understanding of their interaction mechanisms and potential applications in material science and drug design. These studies are foundational for the rational design of new compounds with desired physical and chemical properties (Rodrigues et al., 2015).

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S2/c1-20-12-5-4-11(16)9-13(12)22(18,19)17-10-15(6-7-15)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHOYNFHXIARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2838843.png)

![N-(2-(([3,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2838844.png)

![3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2838845.png)

![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)

![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)

![N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2838860.png)

![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2838866.png)